An In-Depth Technical Guide to 3-Amino-6-chloropyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Amino-6-chloropyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: 3-Amino-6-chloropyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Its trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known properties, and by drawing on data from structurally similar analogs, offers insights into its potential reactivity, spectral characteristics, and applications in the development of novel therapeutics.
Core Compound Identification
The fundamental identification of 3-Amino-6-chloropyridin-2-ol is crucial for accurate research and procurement.
| Identifier | Value | Source |
| Chemical Name | 3-Amino-6-chloropyridin-2-ol | N/A |
| CAS Number | 1256808-08-8 | [1] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Molecular Weight | 144.56 g/mol | N/A |
| Canonical SMILES | C1=CC(=NC(=C1N)O)Cl | [1] |
Synonyms: Limited information is available regarding widely accepted synonyms for this compound. It is primarily referred to by its IUPAC name.
Physicochemical and Spectral Properties: An Analog-Based Postulation
Predicted Physicochemical Properties
The properties of related compounds such as 3-Amino-2-chloropyridine (CAS 6298-19-7) and 3-Amino-6-chloro-2-picoline (CAS 164666-68-6) can provide valuable insights.
| Property | Predicted Value for 3-Amino-6-chloropyridin-2-ol | Rationale based on Analogs |
| Melting Point | Likely a solid with a relatively high melting point (>150 °C) | The presence of amino and hydroxyl groups suggests strong intermolecular hydrogen bonding, leading to a higher melting point compared to analogs lacking the hydroxyl group. For instance, 3-Amino-2-chloropyridine has a melting point of 76-78 °C. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The polar functional groups will contribute to some water solubility, but the chlorinated pyridine ring will limit it. This solubility profile is common for similar heterocyclic compounds. |
| pKa | The amino group is expected to be basic, while the hydroxyl group will be weakly acidic. | The pyridine nitrogen will also have a basic character, although this will be influenced by the electron-withdrawing chlorine and electron-donating amino and hydroxyl groups. |
Postulated Spectral Characteristics
The anticipated spectral data for 3-Amino-6-chloropyridin-2-ol are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely in the range of 6.0-8.0 ppm. The chemical shifts will be influenced by the electronic effects of the three different substituents. The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons. The carbon attached to the chlorine atom will be significantly downfield, while the carbons bonded to the amino and hydroxyl groups will also show characteristic shifts.
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IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C=C and C=N stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 144, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
Synthetic Approaches: A Predictive Outlook
Caption: A conceptual workflow for the synthesis of 3-Amino-6-chloropyridin-2-ol.
Causality in Experimental Design:
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Choice of Starting Material: A d-substituted pyridine with a nitro group is a logical starting point. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution.
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Selective Hydroxylation: The chlorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than one at the 6-position due to the electronic influence of the ring nitrogen. By carefully controlling the reaction conditions (temperature, stoichiometry of the hydroxide source), selective replacement of one chlorine atom with a hydroxyl group can be achieved.
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Reduction of the Nitro Group: The reduction of a nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, and the choice often depends on the overall tolerance of other functional groups in the molecule. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods.
Predicted Reactivity
The reactivity of 3-Amino-6-chloropyridin-2-ol is dictated by its three functional groups:
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Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring.
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Chloro Group: The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). The reactivity of this position will be influenced by the electronic contributions of the amino and hydroxyl groups.
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Hydroxyl Group: The hydroxyl group can be O-alkylated or O-acylated. As a 2-hydroxypyridine, it exists in tautomeric equilibrium with its corresponding pyridone form, which can influence its reactivity profile.
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminopyridines are a well-established class of scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The structural motifs present in 3-Amino-6-chloropyridin-2-ol suggest its potential as a valuable intermediate in drug discovery programs.
Role as a Synthetic Building Block
The trifunctional nature of this compound allows for sequential and site-selective modifications, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
Caption: Potential synthetic diversification of 3-Amino-6-chloropyridin-2-ol.
Potential Pharmacological Relevance
The aminopyridine scaffold is a known pharmacophore that interacts with various biological targets. Depending on the substitutions, derivatives of 3-Amino-6-chloropyridin-2-ol could potentially exhibit a range of biological activities, including but not limited to:
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Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
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Ion Channel Modulation: Aminopyridines are known to interact with ion channels, particularly potassium channels.
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GPCR Ligands: The pyridine scaffold can be found in ligands for various G-protein coupled receptors.
The specific combination of amino, chloro, and hydroxyl groups offers a unique three-dimensional arrangement for potential interactions with protein targets.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Amino-6-chloropyridin-2-ol is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The safety data for structurally related compounds should be considered as a minimum guideline.
Based on analogs such as 3-Amino-2-chloropyridine and other chloropyridines, the following hazards should be assumed: [3]
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
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Skin and Eye Irritation: Expected to be a skin and eye irritant.
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Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
3-Amino-6-chloropyridin-2-ol represents a potentially valuable yet under-characterized building block for synthetic and medicinal chemistry. While direct experimental data remains scarce, a predictive understanding of its properties and reactivity can be formulated based on the well-established chemistry of its structural analogs. For researchers and drug development professionals, this compound offers an opportunity for the exploration of novel chemical space. Future work should focus on the development and publication of a reliable synthetic protocol, thorough characterization of its physicochemical and spectral properties, and investigation of its utility in the synthesis of biologically active molecules. Such efforts will undoubtedly solidify its position as a valuable tool in the chemist's arsenal.
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